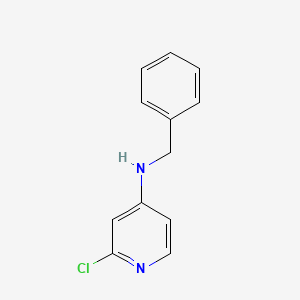

N-Benzyl-2-chloropyridin-4-amine

Description

Contextual Significance of Benzylated Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.netmdpi.com The incorporation of a pyridine scaffold can enhance the water solubility of molecules, a desirable property for therapeutic agents. nih.gov Nitrogen-bearing heterocyclic compounds, in general, are biologically significant and play a crucial role in drug design and discovery. nih.gov

The benzylation of pyridine scaffolds introduces a benzyl (B1604629) group, which can significantly influence the steric and electronic properties of the molecule. This modification can impact a compound's solubility, lipophilicity, and its binding interactions with biological targets. The versatility of the benzyl group allows for further functionalization, providing a pathway to a wide range of derivatives with tailored properties.

Overview of Research Trajectories for N-Benzylated Halogenated Aminopyridines

Research into N-benzylated halogenated aminopyridines is driven by their potential as key intermediates in the synthesis of more complex molecules with diverse biological activities. The halogen atom, often chlorine, serves as a reactive handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, leading to the creation of extensive chemical libraries for drug discovery and material science applications.

Studies have shown that the presence and position of both the benzyl group and the halogen atom on the aminopyridine core are critical for biological activity. For instance, structure-activity relationship (SAR) studies indicate that electron-withdrawing groups like chlorine at the 2-position of the pyridine ring can enhance a compound's potency against certain cancer cell lines and inflammatory pathways. Modifications to the benzyl group can also fine-tune the biological effects of these compounds.

Chemical Properties and Synthesis

N-Benzyl-2-chloropyridin-4-amine is a solid powder at room temperature. sigmaaldrich.com Its synthesis typically involves a multi-step process. A common approach begins with the preparation of a suitable precursor, such as 2-chloropyridin-4-amine. google.com This is followed by the introduction of the benzyl group onto the amino nitrogen. This benzylation is often achieved through a nucleophilic substitution reaction, for example, by reacting 2-chloro-4-aminopyridine with a benzyl halide like benzyl bromide in the presence of a base.

Another synthetic strategy involves the reaction of 2,4-dichloropyridine (B17371) with benzylamine (B48309), where the substitution selectively occurs at the C-4 position. nih.gov The reaction conditions, including the choice of solvent and base, can significantly impact the yield and purity of the final product.

Table 1: Physicochemical Properties of N-Benzyl-2-chloropyridin-4-amine

| Property | Value |

|---|---|

| IUPAC Name | N-benzyl-2-chloropyridin-4-amine |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.69 g/mol |

| Physical Form | Powder |

| CAS Number | 1209457-83-9 |

Research Findings and Applications

Recent research has highlighted the potential of N-Benzyl-2-chloropyridin-4-amine as a valuable building block in medicinal chemistry. One notable study identified a derivative of this compound as a potent inhibitor of the USP1/UAF1 complex, a target for enhancing the sensitivity of cancer cells to DNA-damaging agents. This suggests a promising avenue for the development of novel cancer therapeutics.

Furthermore, the reactivity of the chlorine atom at the 2-position allows for its use in developing materials with specific functionalities, such as sensors or catalysts, through reactions like nucleophilic substitution and oxidation. The benzyl group also plays a crucial role in the compound's interactions with various proteins, influencing cellular processes and gene expression.

Table 2: Key Research Applications of N-Benzyl-2-chloropyridin-4-amine

| Research Area | Application |

|---|---|

| Medicinal Chemistry | Precursor for inhibitors of cancer-related protein complexes. |

| Material Science | Intermediate for developing functional materials like sensors and catalysts. |

| Biochemical Research | Tool for studying protein-ligand interactions and their effects on cellular pathways. |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFBUMRGGATMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276525 | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-83-9 | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209457-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2 Chloropyridin 4 Amine and Its Derivatives

Direct N-Benzylation Strategies on 2-Chloropyridin-4-amine

The most straightforward approach to synthesizing N-Benzyl-2-chloropyridin-4-amine involves the direct attachment of a benzyl (B1604629) group to the nitrogen atom of 2-chloropyridin-4-amine. This can be achieved through several methods, primarily relying on the nucleophilic character of the amino group.

Nucleophilic Substitution Approaches Utilizing Benzylamine (B48309)

A common and direct method for the synthesis of N-Benzyl-2-chloropyridin-4-amine is the nucleophilic substitution reaction between 2-chloropyridin-4-amine and a suitable benzyl halide, such as benzyl bromide. This reaction is typically performed in the presence of a base, like potassium carbonate or sodium hydride, in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction mixture is generally heated to temperatures between 60–80°C for a duration of 12–24 hours to facilitate the formation of the desired product. The basic conditions are crucial for deprotonating the amine, thereby increasing its nucleophilicity and promoting the displacement of the halide from the benzyl group.

The general reaction can be summarized as follows:

It is important to note that the reactivity of halopyridines in nucleophilic aromatic substitution can be significantly lower than that of their benzenoid counterparts. researchgate.net The disruption of the aromaticity of the pyridine (B92270) ring during the formation of the intermediate complex makes these reactions relatively slow, often necessitating elevated temperatures. youtube.com

The choice of benzylating agent and reaction conditions can influence the yield and purity of the final product. Benzylamine itself can also act as a nucleophile in various reactions, highlighting its utility in forming C-N bonds. organic-chemistry.org

Catalytic Amination Reactions, including Transition Metal-Catalyzed Systems

Transition metal-catalyzed reactions represent a powerful tool for the formation of C-N bonds and can be applied to the synthesis of N-benzylated aminopyridines. While direct catalytic benzylation of 2-chloropyridin-4-amine is a specific application, the broader field of catalytic amination provides relevant insights.

For instance, copper-catalyzed amination reactions have been successfully employed for the synthesis of aminopyridine derivatives. researchgate.net These methods often utilize a copper(I) source and can proceed under relatively mild conditions. Similarly, palladium-catalyzed amination, famously known as the Buchwald-Hartwig amination, is a versatile method for coupling amines with aryl halides. nih.gov Although direct examples for the specific benzylation of 2-chloropyridin-4-amine using this method are not extensively detailed in the provided context, the general applicability of these catalytic systems suggests their potential utility.

Furthermore, iron-catalyzed direct amination of benzyl alcohols offers an alternative "borrowing hydrogen" methodology. acs.org This approach involves the in-situ oxidation of the benzyl alcohol to an aldehyde, followed by reductive amination with the amine, and could potentially be adapted for the synthesis of N-Benzyl-2-chloropyridin-4-amine.

The use of catalysts, such as Fe(acac)₃ or palladium-based systems, may be particularly beneficial in cases where steric hindrance is a factor, potentially leading to enhanced yields.

Multistep Synthesis from Precursors

An alternative to direct benzylation involves the construction of the target molecule through a series of reactions, starting from more readily available pyridine derivatives. This approach allows for greater control over the regiochemistry and can be advantageous when the starting 2-chloropyridin-4-amine is not commercially viable or is difficult to prepare.

Pathways Involving 2-Chloropyridine (B119429) Derivatives

A common strategy begins with 2-chloropyridine, a commercially available and relatively inexpensive starting material. chemicalbook.comchempanda.comwikipedia.org The synthesis then involves the sequential introduction of the amino and benzylamino functionalities.

The synthesis of N-Benzyl-2-chloropyridin-4-amine generally follows a two-stage process: first, the preparation of 2-chloropyridin-4-amine or a suitable precursor, and second, the introduction of the benzyl group.

Introduction of the Chloro Substituent

The chloro substituent is often present in the starting material, such as 2-chloropyridine. chempanda.comwikipedia.org The synthesis of 2-chloropyridine itself can be achieved by the direct chlorination of pyridine or, more conveniently, from pyridine-N-oxides. wikipedia.org Another historical method involves the chlorination of 2-hydroxypyridine (B17775) using phosphoryl chloride. wikipedia.org

Introduction of the Amine Functionality

Introducing an amino group at the 4-position of a 2-chloropyridine ring is a critical step in this multistep approach. One established method is the nitration-reduction sequence. chemicalbook.com

Oxidation and Nitration: 2-Chloropyridine is first oxidized to 2-chloropyridine-N-oxide. This is often achieved using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform (B151607). chemicalbook.comgoogle.com The N-oxide formation activates the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic substitution. Subsequent nitration with a mixture of concentrated nitric and sulfuric acids introduces a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comgoogle.com

Reduction: The nitro group is then reduced to an amino group. A common and effective reducing agent for this transformation is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. chemicalbook.com This reduction step affords the key intermediate, 4-amino-2-chloropyridine (B126387).

An alternative, though less direct, route to aminopyridines involves the Hofmann or Curtius rearrangement of corresponding pyridine carboxamides or acyl azides, respectively. googleapis.com

Once 4-amino-2-chloropyridine is synthesized, the final step is the N-benzylation, as described in the direct N-benzylation strategies (Section 2.1).

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and lowering energy consumption. For the synthesis of N-Benzyl-2-chloropyridin-4-amine and related compounds, solvent-free methodologies and microwave-assisted syntheses represent significant advancements in sustainable chemical production.

Solvent-Free Methodologies

Solvent-free, or solid-state, synthesis is a green chemistry technique that eliminates the need for volatile organic solvents, thereby reducing chemical waste, environmental pollution, and operational costs. These reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst.

For the synthesis of related pyridinium (B92312) compounds, a solvent-free method involving manual grinding of reactants with a silica (B1680970) gel support has proven effective. rsc.org This technique has been shown to produce mono- and dimeric derivatives of pyridinium bromide in excellent yields with significantly shorter reaction times compared to conventional methods. rsc.org For instance, the synthesis of a monomeric pyridinium bromide was achieved in 3 minutes with a 94% yield. rsc.org This approach highlights the potential for developing a similar solvent-free route for the N-alkylation of 2-chloro-4-aminopyridine with a benzyl halide to produce N-Benzyl-2-chloropyridin-4-amine. The general principle involves the absorption of reactants onto a solid support like silica gel, which facilitates the reaction upon mechanical agitation. rsc.org

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for a Pyridinium Bromide Derivative rsc.org

| Method | Reaction Time | Yield |

| Conventional (Reflux in Acetonitrile) | 30–60 min | 90–92% |

| Solvent-Free (Silica Gel Grinding) | 2–4 min | 92–95% |

Microwave-Assisted Syntheses

Microwave-assisted synthesis is another cornerstone of green chemistry, utilizing microwave irradiation to heat reactions rapidly and uniformly. This often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.

The synthesis of various heterocyclic compounds structurally related to N-Benzyl-2-chloropyridin-4-amine has been successfully achieved using microwave technology. nih.govrsc.orgrsc.org For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives is conducted by irradiating the reactants in a microwave reactor at temperatures between 120–140 °C for just 15–30 minutes. nih.gov Similarly, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines demonstrates the efficacy of microwaves over conventional heating. rsc.org Research on the synthesis of substituted pyridinium bromides showed that microwave-assisted, silica-supported reactions could achieve yields of 92-95% in just 2-4 minutes. rsc.org These findings strongly suggest that the reaction between 2-chloro-4-aminopyridine and a benzylating agent could be significantly accelerated and made more efficient through the application of microwave energy.

Optimization of Reaction Conditions and Yields in N-Benzyl-2-chloropyridin-4-amine Synthesis

The synthesis of N-Benzyl-2-chloropyridin-4-amine typically proceeds via the nucleophilic substitution of 2-chloro-4-aminopyridine with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Achieving high yields and purity requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, base, and temperature.

The optimization process often involves systematically varying these conditions. For related syntheses of N-substituted heterocycles, a multi-variable approach has proven effective. This includes the screening of additives, solvents, and reaction times to maximize product formation. researchgate.net For instance, in the synthesis of N-arylsulfonylimines, changing the solvent and adding a base like pyridine transformed a reaction with no product formation into one with a 90% yield. Further optimization of the reaction time to 1 hour resulted in a 96% yield. researchgate.net

Catalysis plays a crucial role in enhancing reaction efficiency. For the synthesis of N-Benzyl-2-chloropyridin-4-amine, particularly in cases of steric hindrance, catalysts such as Iron(III) acetylacetonate (B107027) (Fe(acac)₃) or palladium-based catalysts can significantly improve yields. In the synthesis of other aminopyridines, palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) are common. However, yields can be low for sterically hindered substrates. chemrxiv.org An alternative methodology, using a Lewis acid like zinc bromide (ZnBr₂) to promote the alkylation of an aminopyridine with a benzylic alcohol, has been shown to increase yields from as low as 4-20% to over 80-90%. chemrxiv.org This highlights the importance of exploring different catalytic systems and reaction pathways to overcome synthetic challenges.

Table 2: Example of Reaction Optimization for an N-Arylsulfonylimine Synthesis researchgate.net

| Entry | Oxidant | Additive (Base) | Solvent | Time (h) | Yield (%) |

| 1 | K₂S₂O₈ | None | MeCN | 12 | 0 |

| 2 | K₂S₂O₈ | None | H₂O | 12 | Trace |

| 3 | K₂S₂O₈ | Pyridine | MeCN | 12 | 90 |

| 4 | K₂S₂O₈ | Pyridine | MeCN | 1 | 96 |

The general synthetic strategy involves reacting 2-chloro-4-aminopyridine with benzyl halides under basic conditions (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or THF at temperatures ranging from 60–80°C for 12–24 hours. Optimization would involve screening different bases, solvents, and palladium or iron catalysts, and adjusting the temperature and reaction time to maximize the yield of N-Benzyl-2-chloropyridin-4-amine.

Chemical Reactivity and Derivatization Studies of N Benzyl 2 Chloropyridin 4 Amine

Reactivity at the Pyridine (B92270) Ring

The pyridine ring of N-benzyl-2-chloropyridin-4-amine is the primary site of chemical transformations, largely dictated by the activating and directing effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-withdrawing nature of the pyridine ring nitrogen, combined with the chloro substituent, renders the 2-position susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of this compound. youtube.com

The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles. smolecule.com This substitution is a fundamental reaction for creating derivatives with diverse functionalities. Efficient SNAr reactions have been observed with amines, alkoxides, and thiols, often proceeding under thermal activation. The steric hindrance from the benzyl (B1604629) group at the 4-amino position has been found to have a minimal effect on the reactivity at the 2-position.

The general mechanism for SNAr at the 2-position involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of the chloride ion. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Amines | 2-Amino-N-benzylpyridin-4-amine derivatives |

| Alkoxides | 2-Alkoxy-N-benzylpyridin-4-amine derivatives |

This table illustrates the versatility of the chloro group substitution in N-benzyl-2-chloropyridin-4-amine for generating a range of derivatives.

The rate of SNAr reactions on chloropyridines can be significantly enhanced by the use of catalysts. Lewis acids, such as zinc(II) nitrate (B79036) hexahydrate and zinc chloride-amine complexes, have been shown to catalyze the SNAr of chloropyridines with various amines. researchgate.net These catalysts function by coordinating to the pyridine nitrogen, thereby increasing the electrophilicity of the pyridine ring and facilitating nucleophilic attack. researchgate.netbath.ac.uk

Transition-metal-free conditions have also been developed, utilizing solvents like DMSO or catalysts such as 3,5-bis(trifluoromethyl)phenol (B1329299) to promote the reaction. researchgate.net Furthermore, the use of potassium fluoride (B91410) in water provides an environmentally benign method for the amination of heteroaryl chlorides. nih.gov While 2-chloropyridine (B119429) is generally less reactive than other heteroaryl chlorides under these conditions, the presence of an additional electron-withdrawing group can enhance its reactivity. nih.gov It is noteworthy that 2-fluoropyridines are significantly more reactive towards SNAr than their 2-chloro counterparts, with reaction rates being up to 320 times faster. acs.org

Electrophilic Aromatic Substitution

While the pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609), the presence of the electron-donating amino group can direct electrophiles to certain positions. However, detailed studies specifically on the electrophilic aromatic substitution of N-benzyl-2-chloropyridin-4-amine are not extensively reported in the provided search results. For the parent compound, 2-chloropyridine, nitration can be achieved using a mixture of nitric and sulfuric acids, though this requires careful temperature control to prevent over-oxidation.

Dearomatization Reactions of N-Benzylated Pyridines

The dearomatization of pyridine derivatives is a powerful strategy for the synthesis of saturated nitrogen heterocycles like piperidines. nih.gov This transformation typically requires activation of the pyridine ring, often through N-alkylation to form a pyridinium (B92312) salt, which increases its electrophilicity. mdpi.com The N-benzyl group in N-benzyl-2-chloropyridin-4-amine can facilitate such dearomatization processes.

Various methods have been developed for the dearomatization of N-alkylated pyridines, including reactions with Grignard reagents catalyzed by copper, and multi-component reactions. mdpi.com The N-substituent, such as the benzyl group, generally does not significantly affect the selectivity of these reactions. mdpi.com The resulting dearomatized products can undergo further transformations, such as hydrogenation to piperidines or deprotection of the N-benzyl group. mdpi.com

Transformations of the Amine Functionality

The exocyclic amine group in N-benzyl-2-chloropyridin-4-amine can also undergo various chemical transformations, providing another avenue for derivatization.

The amine functionality can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or alkyl groups. For instance, the reaction with 4-bromotoluene (B49008) in the presence of a palladium catalyst and a suitable ligand can yield N-(4-methylbenzyl)-2-chloropyridin-4-amine.

Additionally, the amine group can be alkylated using alkyl halides to form secondary or tertiary amines. smolecule.com It can also react with aldehydes or ketones to form imines, which are valuable intermediates in organic synthesis. smolecule.com Derivatization of amine groups is also a common strategy in analytical chemistry to improve detection in techniques like HPLC-UV. nih.gov

Formation of Schiff Bases and Imines

The primary amine functionality in N-Benzyl-2-chloropyridin-4-amine can react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction typically occurs under acidic or basic conditions, or through thermal promotion, and is a fundamental transformation in organic synthesis. ijcrcps.comresearchgate.net For instance, the reaction of 2-aminopyridine (B139424) with benzaldehyde (B42025) can yield N-benzylidenepyridin-2-amine. ijcrcps.com The formation of the imine bond (C=N) is a key step in the synthesis of many heterocyclic compounds and is often used to introduce further molecular complexity. nih.govnih.gov The resulting imines can be subsequently reduced to form secondary amines. organic-chemistry.org

Acylation and Sulfonamidation

The amino group of N-Benzyl-2-chloropyridin-4-amine can be readily acylated or sulfonated. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the amine with an acyl chloride or anhydride. nih.gov For example, the N-benzoylation of 2-aminopyrimidines has been studied, though it can sometimes lead to undesired diacylation products. semanticscholar.org

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. These reactions are significant as the resulting sulfonamide derivatives often exhibit a range of biological activities. For instance, N-Benzyl-pyridine-2-sulfonamide has been synthesized from 2-mercaptopyridine (B119420) and benzylamine (B48309). nih.gov

Cyclization Reactions for Fused Heterocycles

N-Benzyl-2-chloropyridin-4-amine can serve as a building block for the synthesis of more complex fused heterocyclic systems. These reactions often involve the participation of both the amino group and another reactive site on the pyridine ring or the benzyl group. For example, intramolecular cyclization can lead to the formation of polycyclic 7-azaindole (B17877) derivatives. nih.gov The specific conditions and reaction partners dictate the structure of the resulting fused heterocycle. Such cyclization strategies are crucial in the synthesis of novel compounds with potential applications in medicinal chemistry. nih.gov

Reactivity of the Benzyl Moiety

The benzyl group attached to the nitrogen atom also offers opportunities for chemical modification.

Benzylic Functionalization

The benzylic C-H bonds of the benzyl group can be functionalized, although this can be challenging. Methods for the selective chlorination of benzylic C(sp³)–H bonds have been developed, providing a pathway to introduce other functional groups through subsequent nucleophilic substitution reactions. wisc.edu This allows for structural diversification at the benzylic position, which can be important for modulating the properties of the molecule. wisc.edu

Cleavage of the N-Benzyl Bond

The N-benzyl bond can be cleaved under various conditions, a reaction often referred to as debenzylation. This is a common strategy in organic synthesis where the benzyl group is used as a protecting group for amines. researchgate.net Cleavage can be achieved through hydrogenolysis, often using a palladium catalyst, or by using oxidizing agents like ceric ammonium (B1175870) nitrate. organic-chemistry.orgrsc.org The ability to remove the benzyl group provides a route to secondary amines, which can then be used in further synthetic transformations. rsc.org

Cross-Coupling Reactions and Heterofunctionalization Strategies

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular diversity that can be achieved from this starting material.

Common cross-coupling reactions include the Suzuki-Miyaura coupling with boronic acids and the Buchwald-Hartwig amination. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. For example, the chlorine atom can be displaced by various nucleophiles, including amines, alkoxides, and thiols, under relatively mild conditions. Additionally, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of N-benzylic heterocycles. nih.gov

| Reaction Type | Reactants | Conditions | Product | Reference |

| Schiff Base Formation | N-Benzyl-2-chloropyridin-4-amine, Aldehyde/Ketone | Acidic/Basic or Thermal | Imine | ijcrcps.comresearchgate.net |

| Acylation | N-Benzyl-2-chloropyridin-4-amine, Acyl Chloride | Base | N-Acyl derivative | semanticscholar.org |

| Sulfonamidation | N-Benzyl-2-chloropyridin-4-amine, Sulfonyl Chloride | Base | Sulfonamide | nih.gov |

| Cyclization | N-Benzyl-2-chloropyridin-4-amine | Varies | Fused Heterocycle | nih.govnih.gov |

| Benzylic Chlorination | N-Benzyl-2-chloropyridin-4-amine | Chlorinating agent | N-(Chlorobenzyl)-2-chloropyridin-4-amine | wisc.edu |

| N-Benzyl Bond Cleavage | N-Benzyl-2-chloropyridin-4-amine | Hydrogenolysis or Oxidation | 2-Chloropyridin-4-amine | organic-chemistry.orgrsc.org |

| Suzuki-Miyaura Coupling | N-Benzyl-2-chloropyridin-4-amine, Boronic Acid | Palladium Catalyst, Base | 2-Aryl-N-benzylpyridin-4-amine | |

| Buchwald-Hartwig Amination | N-Benzyl-2-chloropyridin-4-amine, Amine | Palladium Catalyst, Base | 2-Amino-N-benzylpyridin-4-amine | nih.gov |

Suzuki Coupling Analogs

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly in the creation of biaryl compounds. researchgate.netlibretexts.org For N-Benzyl-2-chloropyridin-4-amine, the chlorine atom at the 2-position serves as an effective leaving group for this palladium-catalyzed reaction.

Research has demonstrated the successful Suzuki coupling of N-Benzyl-2-chloropyridin-4-amine with arylboronic acids. In a notable example, the reaction with phenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate as the base in dimethoxyethane (DME) at 90°C, resulted in the formation of N-Benzyl-2-phenylpyridin-4-amine with a 76% yield. This transformation effectively replaces the chloro group with a phenyl group, showcasing a key method for creating more complex derivatives.

The reactivity of chloropyridines in Suzuki couplings can be challenging, often requiring specialized catalysts to overcome the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. libretexts.orgorganic-chemistry.org The development of highly active catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands, has been crucial for the efficient coupling of nitrogen-containing heterocycles like substituted pyridines. organic-chemistry.org These advanced catalytic systems are often not inhibited by the presence of basic amino groups within the substrate, which is a significant advantage for compounds like N-Benzyl-2-chloropyridin-4-amine. organic-chemistry.org

The conditions for the Suzuki coupling can be fine-tuned by varying the palladium source, ligand, base, and solvent to optimize the yield and reaction time. researchgate.netrsc.org

Table 1: Example of Suzuki Coupling with N-Benzyl-2-chloropyridin-4-amine

| Coupling Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME, 90°C | N-Benzyl-2-phenylpyridin-4-amine | 76% |

Sonogashira Coupling Analogs

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgresearchgate.net

While specific literature detailing the Sonogashira coupling of N-Benzyl-2-chloropyridin-4-amine is not prevalent, the reaction is well-documented for structurally similar substrates, such as other halo-aminopyridines. scirp.orgresearchgate.net These studies provide a strong indication of the potential for N-Benzyl-2-chloropyridin-4-amine to undergo this transformation to produce a variety of 2-alkynylpyridine derivatives. The chlorine at the 2-position is expected to be reactive under standard Sonogashira conditions.

For instance, studies on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have shown high efficiency. scirp.orgresearchgate.net The optimized conditions in these cases involved a palladium catalyst such as palladium(II) trifluoroacetate, a phosphine ligand like triphenylphosphine, and a copper(I) iodide co-catalyst in the presence of a base like triethylamine (B128534) and a solvent such as dimethylformamide (DMF). scirp.org These reactions proceed at elevated temperatures (e.g., 100°C) and yield the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgresearchgate.net It is reasonable to extrapolate that similar conditions would be effective for the coupling of N-Benzyl-2-chloropyridin-4-amine with terminal alkynes.

The resulting N-benzyl-2-alkynylpyridin-4-amine analogs are valuable scaffolds in medicinal chemistry and materials science due to the introduction of the rigid, linear alkyne functionality.

Table 2: Representative Sonogashira Couplings of a Structurally Similar Substrate (2-Amino-3-bromopyridine)

| Starting Material | Coupling Partner (Terminal Alkyne) | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 2-Amino-3-(phenylethynyl)pyridine | 96% | scirp.org |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85% | scirp.org |

| 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 2-Amino-3-(3-phenylprop-1-yn-1-yl)pyridine | 87% | scirp.org |

| 2-Amino-3-bromopyridine | Ethynyltrimethylsilane | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 82% | scirp.org |

Spectroscopic Characterization and Structural Elucidation of N Benzyl 2 Chloropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-Benzyl-2-chloropyridin-4-amine is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) and pyridine (B92270) groups. The protons of the pyridine ring are typically observed in the downfield region of the spectrum, generally between δ 7.8 and 8.5 ppm. This significant downfield shift is attributed to the deshielding effect of the electronegative chlorine atom at the C2 position. The protons of the benzyl group's aromatic ring usually appear in the range of δ 7.2 to 7.4 ppm. The methylene (B1212753) protons (N-CH₂-Ph) of the benzyl group are expected to produce a signal between δ 4.5 and 4.8 ppm.

| Proton | Expected Chemical Shift (ppm) |

| Pyridine Protons | 7.8 - 8.5 |

| Benzyl Aromatic Protons | 7.2 - 7.4 |

| Methylene Protons (N-CH₂-Ph) | 4.5 - 4.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of N-Benzyl-2-chloropyridin-4-amine, the carbon atoms of the pyridine and benzyl groups resonate at characteristic chemical shifts. The carbon atoms of the pyridine ring are influenced by the electron-withdrawing chlorine atom and the nitrogen atom, leading to a range of chemical shifts. The carbon attached to the chlorine atom (C2) is expected to be significantly downfield. The carbon atoms of the benzyl group's aromatic ring typically appear in the region of δ 127 to 139 ppm. The methylene carbon (N-CH₂) of the benzyl group is anticipated to have a chemical shift in the range of δ 47 to 49 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine Ring Carbons | Varied (C2 downfield) |

| Benzyl Aromatic Carbons | 127 - 139 |

| Methylene Carbon (N-CH₂) | 47 - 49 |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-Benzyl-2-chloropyridin-4-amine displays characteristic absorption bands corresponding to the various stretching and bending vibrations of its functional groups. The N-H stretching vibration of the secondary amine is expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and benzyl rings are typically observed between 3000 and 3100 cm⁻¹. The stretching vibrations of the C-N bond are expected in the range of 1250–1350 cm⁻¹. The C-Cl stretching vibration is characteristically found in the lower frequency region, generally between 550 and 750 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 550 - 750 |

Raman Spectroscopy, including FT-Raman Techniques

Raman spectroscopy provides complementary information to FT-IR. For N-Benzyl-2-chloropyridin-4-amine, the Raman spectrum would be expected to show characteristic bands for the pyridine ring vibrations. The ring breathing mode of the pyridine moiety is a particularly strong and characteristic Raman band. The presence of the benzyl group would also contribute to the spectrum with its own set of characteristic aromatic and aliphatic C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of N-Benzyl-2-chloropyridin-4-amine is expected to show absorption bands arising from π-π* and n-π* electronic transitions within the aromatic pyridine and benzene (B151609) rings. For comparison, 2-chloropyridine (B119429) in chloroform (B151607) exhibits an absorption maximum at 256.2 nm. In a study of 2-amino-5-chloropyridine (B124133) tetrachloromercurate, a cut-off wavelength of 348 nm was observed, suggesting that the electronic properties of the chloropyridine system are sensitive to substitution and complexation. researchgate.net The specific absorption maxima for N-Benzyl-2-chloropyridin-4-amine would be influenced by the combination of the chloropyridine and benzylamine (B48309) chromophores.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of N-Benzyl-2-chloropyridin-4-amine. It provides crucial information regarding the compound's molecular weight and offers insights into its structural composition through the analysis of its fragmentation patterns.

Molecular Weight Determination

The molecular formula of N-Benzyl-2-chloropyridin-4-amine has been established as C₁₂H₁₁ClN₂. This composition gives it a calculated molecular weight of approximately 218.68 g/mol . In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺.

A key characteristic in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion peak. This pattern arises from the natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). Consequently, the mass spectrum will exhibit two major peaks for the protonated molecule: one for [C₁₂H₁₂³⁵ClN₂]⁺ and another, two mass units higher, for [C₁₂H₁₂³⁷ClN₂]⁺. The relative intensity of these peaks, in an approximate 3:1 ratio, serves as a definitive confirmation of the presence of a single chlorine atom in the molecule.

Table 1: Molecular Ion Data for N-Benzyl-2-chloropyridin-4-amine

| Ion Species | Formula | Calculated m/z (Da) | Isotope |

| [M] | C₁₂H₁₁³⁵ClN₂ | 218.06 | ³⁵Cl |

| [M+H]⁺ | C₁₂H₁₂³⁵ClN₂⁺ | 219.07 | ³⁵Cl |

| [M+H]⁺ | C₁₂H₁₂³⁷ClN₂⁺ | 221.07 | ³⁷Cl |

Fragmentation Pattern Analysis

The fragmentation of N-Benzyl-2-chloropyridin-4-amine upon ionization provides valuable structural information. While detailed experimental fragmentation studies on this specific molecule are not widely published, a theoretical fragmentation pathway can be proposed based on the known fragmentation behaviors of related structures, such as substituted pyridines and benzylamines. acs.orglibretexts.orgnih.gov

The most probable fragmentation pathways involve the cleavage of the bonds with the lowest dissociation energies. In N-Benzyl-2-chloropyridin-4-amine, the most labile bond is the C-N bond between the benzyl group and the pyridine ring.

Key expected fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation pathway is expected to be the cleavage of the bond between the benzylic carbon and the nitrogen atom of the pyridine ring. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a 2-chloro-4-aminopyridine radical cation.

Tropylium (B1234903) Ion Formation: The benzyl cation (m/z 91) is known to rearrange into the highly stable tropylium ion, which is a common and often abundant peak in the mass spectra of compounds containing a benzyl moiety.

Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring itself can also occur, though it typically requires higher energy. The fragmentation of pyridine often leads to the loss of HCN, resulting in smaller cyclic fragments. rsc.org

Loss of Chlorine: The loss of the chlorine atom from the parent ion or from a fragment ion is another possible fragmentation pathway.

Table 2: Proposed Key Fragments for N-Benzyl-2-chloropyridin-4-amine

| Proposed Fragment Ion | Formula | m/z (Da) | Origin |

| Benzyl Cation/Tropylium Ion | C₇H₇⁺ | 91 | Cleavage of the C-N bond |

| 2-chloropyridin-4-amine | C₅H₅ClN₂⁺ | 128/130 | Cleavage of the C-N bond |

| Phenyl Cation | C₆H₅⁺ | 77 | Loss of CH₂ from benzyl cation |

The analysis of these characteristic fragments allows for the unambiguous identification of the different structural components of N-Benzyl-2-chloropyridin-4-amine, confirming the presence of both the benzyl group and the substituted chloropyridine core.

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Chloropyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, particularly DFT, have become a standard tool for chemists to complement experimental findings.

Density Functional Theory (DFT) Applications in Molecular Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is widely applied to predict molecular geometries and vibrational frequencies.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule, governed by the distribution of its electrons, are key to its chemical reactivity. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting how a molecule will interact with other species.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface, which are critical for understanding sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.

In an MEP map, different colors represent varying potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.

For N-Benzyl-2-chloropyridin-4-amine, a theoretical MEP analysis would likely reveal the following:

Negative Potential (Red/Yellow): The nitrogen atom in the pyridine (B92270) ring and the chlorine atom are electronegative and would be expected to be surrounded by regions of negative potential. These sites are potential hydrogen bond acceptors and likely points for interaction with electrophilic species.

Positive Potential (Blue): The hydrogen atom attached to the secondary amine (N-H) would exhibit a strong positive potential, making it a key hydrogen bond donor. The hydrogen atoms on the benzyl (B1604629) and pyridine rings would also show positive potential.

These predicted charge distributions are fundamental in explaining the molecule's ability to act as a ligand and bind to biological targets.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the behavior of a molecule at the atomic level, including its preferred shapes and interactions with biological macromolecules.

Molecular Docking Simulations with Biological Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is essential in drug discovery for screening virtual libraries of compounds and proposing binding modes at the active site of a biological target.

Substituted aminopyridines are known to interact with a variety of enzymes, including kinases and deubiquitinases. For instance, related aminopyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDK2/4/6), which are crucial in cancer progression. nih.gov A hypothetical docking study of N-Benzyl-2-chloropyridin-4-amine into a kinase active site would aim to predict its binding energy (docking score) and specific molecular interactions.

Key interactions would likely involve:

Hydrogen Bonds: The amine (N-H) group and the pyridine nitrogen are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzyl group provides a large, nonpolar surface that can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

A typical output from such a study is presented in the illustrative table below.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, GLU81, PHE80 |

| Deubiquitinase USP1 | -7.9 | TYR261, HIS528, GLN297 |

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. A molecule's biological activity is often dictated by its ability to adopt a specific low-energy conformation that fits into a protein's binding site.

For N-Benzyl-2-chloropyridin-4-amine, the key flexible bond is the one connecting the benzyl group to the amine nitrogen. Rotation around this bond, as well as the bond between the nitrogen and the pyridine ring, gives rise to different conformers. A computational conformational analysis would calculate the energy of the molecule as these torsion angles are varied, allowing for the identification of the most stable, low-energy shapes. The benzyl group and the chlorine atom introduce steric bulk, which significantly influences the range of accessible, stable conformations.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict spectroscopic data, which is crucial for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts Calculation (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By comparing theoretically calculated shifts with experimental data, researchers can confidently assign signals to specific atoms in the molecule. nih.gov

A GIAO calculation for N-Benzyl-2-chloropyridin-4-amine would predict the ¹H and ¹³C chemical shifts. Key expected findings would include:

¹H NMR: The deshielding effect of the chlorine atom would cause the adjacent pyridine protons to appear at a lower field (higher ppm). The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely appear as a distinct singlet or doublet, while the aromatic protons of the benzyl ring would be found in their characteristic region.

¹³C NMR: The carbon atom attached to the chlorine (C2) would be significantly affected, as would the other carbons in the pyridine ring.

An illustrative comparison of hypothetical calculated and experimental data is shown below.

| Atom | Calculated ¹³C Chemical Shift (ppm) (Hypothetical) | Experimental ¹³C Chemical Shift (ppm) (Hypothetical) |

| C2 (Pyridine) | 151.5 | 152.8 |

| C4 (Pyridine) | 148.0 | 149.4 |

| C1' (Benzyl) | 138.2 | 138.7 |

| -CH₂- | 47.9 | 48.3 |

UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally.

A TD-DFT calculation for N-Benzyl-2-chloropyridin-4-amine would identify the principal electronic transitions, likely π → π* transitions within the aromatic pyridine and benzyl rings. The results help in understanding the electronic structure and photophysical properties of the molecule.

| Transition (Hypothetical) | Calculated λ_max (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 310 | 0.25 |

| HOMO-1 -> LUMO | 265 | 0.18 |

Applications in Organic Synthesis and Material Science for N Benzyl 2 Chloropyridin 4 Amine

N-Benzyl-2-chloropyridin-4-amine as a Chemical Building Block

The utility of N-Benzyl-2-chloropyridin-4-amine in organic synthesis stems from its identity as a functionalized pyridine (B92270). The pyridine ring is a fundamental heterocyclic motif found in numerous bioactive compounds and functional materials. The specific arrangement of substituents in N-Benzyl-2-chloropyridin-4-amine provides multiple reaction sites for constructing more elaborate molecular architectures.

Precursor for the Synthesis of Complex Heterocyclic Structures

N-Benzyl-2-chloropyridin-4-amine serves as an important intermediate for building more complex heterocyclic systems. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its application in synthetic chemistry.

For instance, similar chloro-substituted nitrogen heterocycles, like 2,4-dichloroquinazoline, demonstrate selective substitution at the halogenated positions when reacted with amine nucleophiles. nih.gov In a comparable fashion, the chlorine atom in N-Benzyl-2-chloropyridin-4-amine can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to create new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reaction pathway opens the door to a diverse range of fused or multi-substituted heterocyclic compounds. The benzylamino group can also participate in or direct subsequent cyclization reactions, leading to novel polycyclic frameworks.

Scaffold for Diversely Functionalized Molecules

The structure of N-Benzyl-2-chloropyridin-4-amine is an effective scaffold for creating libraries of diversely functionalized molecules. A scaffold in this context is a core molecular structure upon which various substituents can be systematically added. The key reactive sites on this scaffold are the chlorine-bearing carbon and the secondary amine.

Modification at the 2-position: The chlorine atom can be replaced through various cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form carbon-carbon bonds. This allows for the attachment of aryl or vinyl groups.

Modification at the 4-amino group: The nitrogen of the benzylamino group can be further alkylated, acylated, or used as a handle to attach other molecular fragments.

This dual reactivity allows chemists to independently modify different parts of the molecule, generating a wide range of derivatives from a single starting material. This approach is highly valuable in fields like medicinal chemistry, where the systematic variation of substituents is crucial for optimizing biological activity.

| Reaction Type | Position | Reagent Class | Resulting Structure |

| Nucleophilic Aromatic Substitution | C2 | Amines, Alcohols, Thiols | 2-substituted aminopyridines, etc. |

| Suzuki-Miyaura Coupling | C2 | Boronic Acids | 2-aryl-4-(benzylamino)pyridines |

| N-Alkylation/Acylation | N4 | Alkyl/Acyl Halides | N-substituted derivatives |

Role as a Synthetic Reagent or Catalyst

Beyond its role as a structural component, the chemical properties of N-Benzyl-2-chloropyridin-4-amine suggest its potential utility as a reagent or a catalyst in specific organic transformations.

N-Benzylation Agent in Organic Reactions

While the compound itself contains a benzyl (B1604629) group, its primary documented role is not as a standard agent for transferring this benzyl group to other substrates. Instead, its synthesis is often the result of a benzylation reaction, for example, by reacting 2-chloropyridin-4-amine with a benzyl halide. smolecule.com The development of site-selective N-alkylpyridinium salts through methods like electrooxidative C-H functionalization highlights modern approaches to creating such structures. nih.gov

Potential for Nucleophilic Catalysis

N-Benzyl-2-chloropyridin-4-amine has the structural features of a nucleophilic organocatalyst. Aminopyridines, most famously 4-(Dimethylamino)pyridine (DMAP), are a well-established class of nucleophilic catalysts. Recent research has focused on developing new aminopyridine-based catalysts with tailored properties. chemrxiv.org

The catalytic potential of N-Benzyl-2-chloropyridin-4-amine stems from the nucleophilicity of the pyridine ring nitrogen. The benzylamino group at the 4-position enhances the electron density of the ring, increasing the nucleophilicity of the ring nitrogen, which is a key feature for this type of catalysis. Studies on related molecules, such as 4-(N-benzyl,N-methylamino)pyridines (BMAPs), have shown that they can act as effective catalysts for reactions like the site-selective phosphorylation of diols. chemrxiv.org Furthermore, benzylamine (B48309) itself has been successfully employed as a nucleophilic catalyst in the on-water synthesis of quinolines from 2-aminochalcones, demonstrating the catalytic competency of the benzylamine moiety. organic-chemistry.org This suggests that N-Benzyl-2-chloropyridin-4-amine could potentially catalyze similar reactions, although specific studies demonstrating this are not widely documented.

Advanced Materials and Dye Precursors

The chemical structure of N-Benzyl-2-chloropyridin-4-amine makes it a candidate precursor for the development of advanced materials and dyes.

The pyridine ring is a chromophore, a part of a molecule responsible for its color. The benzylamino group acts as an auxochrome, a group that can modify the chromophore's ability to absorb light. The combination of these features is a common design principle in organic dyes. Further functionalization at the 2-position via the displacement of the chlorine atom can be used to extend the π-conjugated system of the molecule, which typically shifts the absorption wavelength to the visible spectrum, or to attach the dye to a substrate.

Furthermore, N-alkylated pyridine derivatives can be used to form pyridinium (B92312) salts. nih.gov These salts have applications as ionic liquids, phase-transfer catalysts, and oxidants in synthetic chemistry. nih.gov The ability to functionalize N-Benzyl-2-chloropyridin-4-amine at its various reactive sites suggests its potential use in creating materials with specific electronic or optical properties, such as sensors.

| Potential Application | Relevant Structural Feature | Mechanism/Principle |

| Organic Dyes | Pyridine ring (chromophore) and benzylamino group (auxochrome) | Modification of the π-conjugated system through reaction at the C2 position to tune color. |

| Ionic Liquids | Formation of Pyridinium Salts | N-alkylation of the pyridine ring nitrogen. |

| Functional Materials (e.g., Sensors) | Reactive sites for immobilization or linking | Covalent attachment to surfaces or other molecules via the C2-Cl or N-H bonds. |

Biological Applications: in Vitro Investigations of N Benzyl 2 Chloropyridin 4 Amine Derivatives

Antimicrobial Activity Studies

Derivatives of N-Benzyl-2-chloropyridin-4-amine have demonstrated notable antimicrobial properties in various in vitro studies. These investigations have explored their efficacy against a range of bacterial and fungal pathogens, as well as specific, resilient pathogens like Mycobacterium tuberculosis.

The antibacterial potential of compounds structurally related to N-Benzyl-2-chloropyridin-4-amine has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) exhibited varied and in some cases, significant, activity against several bacterial strains. researchgate.net The introduction of different substituents on the benzyl (B1604629) ring has been shown to modulate the antibacterial potency.

Similarly, studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which contain a benzylamide fragment, have shown good activity against Staphylococcus aureus and Bacillus subtilis. The highest activity was observed in derivatives with no substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position. researchgate.net

Benzyl bromide derivatives have also been identified as potent antibacterial agents, with some showing strong activity against Gram-positive bacteria such as S. aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov

Table 1: Antibacterial Activity of Related Pyridine (B92270) and Benzyl Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Schiff bases of 2-amino-4-chloropyridine | Staphylococcus aureus, Bacillus cereus, Bacillus licheniformis, Escherichia coli, Acetobacter sp. | Variable to significant activity | researchgate.net |

| Benzyl bromide derivatives | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis | Inhibition zones of 10-17 mm | nih.gov |

| Benzyl bromide derivative (1a) | Staphylococcus aureus | MIC: 1 mg/mL | nih.gov |

| Benzyl bromide derivative (1c) | Streptococcus pyogenes | MIC: 0.5 mg/mL | nih.gov |

In addition to their antibacterial properties, derivatives of the core N-Benzyl-2-chloropyridin-4-amine structure have been investigated for their antifungal capabilities. Benzyl bromide derivatives, for example, have demonstrated strong antifungal properties. nih.gov Specifically, one derivative showed high efficacy against the pathogenic fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL. nih.gov Research on Schiff bases of 2-amino-4-chloropyridine also reported modest antifungal activity against various fungal strains. researchgate.net

Table 2: Antifungal Activity of Related Benzyl Derivatives

| Compound Type | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzyl bromide derivative (1a) | Candida albicans | MIC: 0.25 mg/mL | nih.gov |

A significant area of investigation for N-Benzyl-2-chloropyridin-4-amine analogues is their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 2-(substituted phenyl/benzyl-amino)-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Certain compounds in this series emerged as promising antitubercular agents, with MIC values of 16 μg/mL against MDR-TB. nih.gov

Furthermore, a set of 4-benzylsulfanylpyridine-2-carbohydrazides has been evaluated, showing antimycobacterial activity with MIC values ranging from 2 to 125 micromol/L, and often between 4 to 32 micromol/L. nih.gov These compounds displayed similar efficacy against both sensitive and resistant strains of M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Related Pyridine and Pyrimidine (B1678525) Derivatives

| Compound Type | M. tuberculosis Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-(substituted benzyl-amino)-dihydropyrimidin-1-ium chlorides | Multidrug-resistant (MDR) | 16 μg/mL | nih.gov |

| 2-(substituted benzyl-amino)-dihydropyrimidin-1-ium chlorides | Extensively drug-resistant (XDR) | >64 μg/mL | nih.gov |

Enzyme Inhibition Assays

The therapeutic potential of N-Benzyl-2-chloropyridin-4-amine derivatives extends to their ability to inhibit specific enzymes involved in various disease processes.

Methionine aminopeptidases (MetAPs) are crucial enzymes for cell proliferation, making them a target for therapeutic intervention. nih.gov While direct studies on N-Benzyl-2-chloropyridin-4-amine are limited, related pyridinylpyrimidine derivatives have been identified as potent inhibitors of human MetAP-1 (HsMetAP1). nih.govnih.gov These compounds have shown the ability to inhibit both purified HsMetAP1 and HsMetAP2, with a moderate selectivity for HsMetAP1. nih.gov One such pyridinylpyrimidine derivative demonstrated inhibition of cell proliferation in HUVEC and HDFa cells with IC50 values of 11 μM and 3.6 μM, respectively. nih.gov The 2-(2-pyridinyl)-pyrimidine structure is considered a key pharmacophore for the inhibition of MetAP enzymes. nih.gov

Table 4: MetAP-1 Inhibition by Related Pyridinylpyrimidine Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyridinylpyrimidine derivative 2 | HUVEC | 11 μM | nih.gov |

Derivatives of aminopyridine have been investigated for their ability to inhibit cholinesterases, enzymes that are key targets in the management of neurodegenerative diseases. nih.gov Specifically, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been found to be moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that the binding affinity of these compounds was enhanced by several structural modifications, including an increase in molecular volume and the insertion of a methylene (B1212753) group between the amide carbonyl and the aromatic ring. nih.gov

Additionally, a series of N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone have been synthesized and shown to possess AChE inhibitory activity, with some compounds being as potent as the reference drug tacrine. nih.gov

Table 5: List of Compounds Mentioned

| Compound Name | |

|---|---|

| N-Benzyl-2-chloropyridin-4-amine | |

| 2-amino-4-chloropyridine | |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | |

| Benzyl bromide | |

| 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides | |

| 4-benzylsulfanylpyridine-2-carbohydrazides | |

| 5-chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidine-4-amine | |

| 2-amino-4,6-dimethylpyridine | |

| N-benzylpiperidine | |

| 1,2,4-thiadiazolidinone |

Kinase Inhibition (e.g., CHK1)

Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. nih.gov Small molecule inhibitors of CHK1 can induce DNA damage and cell death, particularly in cancer cells experiencing oncogene-induced replication stress. nih.gov

While direct studies on N-Benzyl-2-chloropyridin-4-amine as a CHK1 inhibitor are not extensively detailed in the provided results, the broader class of substituted pyridinamines and related heterocyclic compounds are known to possess kinase inhibitory activity. For instance, the CHK1 inhibitor V158411 has been shown to induce dose- and time-dependent DNA damage in S-phase cells. nih.gov Complete and sustained inhibition of CHK1 kinase activity is often necessary to elicit a significant cellular response, such as the induction of γH2AX, a marker of DNA double-strand breaks. nih.gov The cellular response to CHK1 inhibition can vary between cell lines, leading to outcomes such as apoptosis, mitotic slippage, or DNA damage-induced senescence. nih.gov

Antimalarial Activity Screening

The search for new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Derivatives of 4-aminoquinoline (B48711) have historically been a cornerstone of antimalarial therapy, and structural modifications are a key strategy in developing new, effective compounds. nih.gov

Screening of various heterocyclic compounds has revealed promising antimalarial activity. For example, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines was screened against the P. falciparum 3D7 strain, with tertiary alkylamine derivatives showing IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org Similarly, hybrid molecules combining 4-aminoquinoline and pyrano[2,3-c]pyrazole scaffolds have demonstrated significant antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov One such hybrid exhibited an EC50 of 0.0130 µM against the 3D7 strain and 0.02 µM against the K1 strain. nih.gov

Anticancer and Cytotoxic Activity in In Vitro Cell Line Studies

Derivatives of N-Benzyl-2-chloropyridin-4-amine have shown notable anticancer and cytotoxic effects in various in vitro studies.

Effects on Various Cancer Cell Lines

The anticancer potential of this class of compounds has been evaluated against several cancer cell lines. For instance, N-Benzyl-2-chloropyridin-4-amine has demonstrated inhibitory effects on cell proliferation. Studies have reported IC50 values of 5.4 µM in HCT116 (colon cancer) cells and 6.2 µM in MDA-MB-231 (breast cancer) cells. Furthermore, related pyrimidine derivatives have been tested against HEPG2 (liver cancer), MCF7 (breast cancer), and HCT-116 cell lines, with some compounds showing high activity. nih.gov For example, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine was found to have an IC50 of 0.7 µmol L⁻¹. nih.gov

Table 1: Anticancer Activity of N-Benzyl-2-chloropyridin-4-amine and Related Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-Benzyl-2-chloropyridin-4-amine | HCT116 | 5.4 | |

| N-Benzyl-2-chloropyridin-4-amine | MDA-MB-231 | 6.2 | |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | Various | 0.7 | nih.gov |

Mechanisms of Action, including Apoptosis Induction Pathways

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis. This process is often mediated by the BCL-2 family of proteins, which are crucial regulators of mitochondrial outer membrane permeabilization (MOMP). nih.gov Anti-apoptotic BCL-2 proteins sequester pro-apoptotic proteins, and their inhibition can lead to MOMP and subsequent cell death. nih.gov

In the context of N-Benzyl-2-chloropyridin-4-amine, its mechanism of action involves the induction of apoptosis, as evidenced by an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins. Some related compounds have also been investigated for their ability to inhibit deubiquitinases, such as USP1/UAF1, which are involved in DNA damage response and are considered promising anticancer targets. nih.gov Inhibition of these enzymes can lead to increased levels of monoubiquitinated PCNA and decreased cancer cell survival. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological potency and selectivity.

Impact of Substituent Modifications on Biological Activity

The biological activity of N-Benzyl-2-chloropyridin-4-amine derivatives is significantly influenced by the nature and position of substituents on the pyridine and benzyl rings. nih.gov

For antimalarial activity, the 7-chloro and 4-amino groups on the quinoline (B57606) scaffold are considered critical for the inhibitory effect. nih.gov Modifications to these groups, such as substitution with Br, OCH3, CH3, or CF3, often lead to decreased activity. nih.gov The presence of bulky and lipophilic groups like phenyl and furan (B31954) can enhance antimalarial activity against chloroquine-sensitive strains. nih.gov In a series of thiazinoquinone derivatives, it was found that the antiplasmodial activity was influenced more by the electron-donating resonance effect of substituents on the benzyl ring rather than their inductive effect. nih.gov

In the context of anticancer activity, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have demonstrated a strong correlation between the compound's IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.gov

Advanced Research Directions and Future Perspectives for N Benzyl 2 Chloropyridin 4 Amine

Development of Novel and Efficient Synthetic Pathways

The synthesis of N-Benzyl-2-chloropyridin-4-amine is a critical area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Current strategies typically involve the reaction of 2-chloro-4-aminopyridine with benzyl (B1604629) halides. However, researchers are exploring alternative routes to improve yield and purity.

One promising approach involves a multi-step process starting from 2-chloropyridine (B119429). This raw material is first oxidized to 2-chloropyridine-N-oxide, which then undergoes nitration to yield 2-chloro-4-nitropyridine-N-oxide. The final step is a reduction to produce 4-amino-2-chloropyridine (B126387), a key intermediate. chemicalbook.comgoogle.com This method is considered economically viable for large-scale production due to the low cost of the starting material and the simplicity of the reaction steps. google.com

Another avenue of exploration is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly reduce reaction times and increase yields for the synthesis of related compounds, suggesting its potential applicability to the production of N-Benzyl-2-chloropyridin-4-amine. For instance, the synthesis of trazodone (B27368) hydrochloride and aripiprazole (B633) intermediates saw a notable increase in yields of over 10% with significantly shorter reaction times under microwave irradiation.

Furthermore, advancements in catalyst development, such as the use of Lewis acids like zinc bromide, are being investigated to facilitate the benzylation of aminopyridines with benzylic alcohols. chemrxiv.org This method offers the potential for high yields and purity, overcoming challenges associated with traditional Buchwald-Hartwig coupling reactions, especially when dealing with sterically hindered substrates. chemrxiv.org

A summary of various synthetic strategies for the precursor 4-Amino-2-chloropyridine is presented below:

| Starting Material | Key Reagents | Method Highlights | Reference |

| 2-Chloropyridine | Acetic acid, Hydrogen peroxide, Sulfuric acid, Iron powder | Economical, simple steps, high yield. | chemicalbook.com |

| Isonicotinic acid | Hydrogen peroxide, Phosphorus pentachloride, Sodium hypochlorite | Utilizes inexpensive starting material, simple operation. | chemicalbook.com |

| 2-Chloropyridine | m-Chloroperbenzoic acid, Nitric acid, Sulfuric acid | Mild reaction conditions, suitable for industrial production. | google.com |

Exploration of Untapped Reactivity Profiles for Enhanced Functionalization

The N-Benzyl-2-chloropyridin-4-amine scaffold possesses multiple reactive sites that can be exploited for further functionalization, leading to a diverse range of derivatives with potentially novel properties. The chlorine atom at the 2-position, the amino group at the 4-position, and the benzyl group all offer opportunities for chemical modification.

The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are also viable methods for modifying this position. For instance, the Buchwald-Hartwig amination has been successfully used to introduce aryl and alkyl groups.

The amino group can undergo reactions such as alkylation and acylation. smolecule.com Recent research has demonstrated the utility of free amine-directed C-H activation. For example, a Ruthenium(II)-catalyzed reaction of benzylamines with sulfoxonium ylides provides a redox-neutral pathway to isoquinolines, highlighting the potential for novel annulation strategies. organic-chemistry.org

The benzyl group itself can be modified. For example, placing alkoxy groups on the benzyl moiety has been shown to enhance the catalytic activity and selectivity of related 4-aminopyridine (B3432731) catalysts. researchgate.net

| Reaction Type | Reagents/Catalysts | Functionalization Site | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | 2-position (Cl) | Substituted 2-aminopyridines, 2-alkoxypyridines, 2-thiopyridines |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 2-position (Cl) | N-Benzyl-2-phenylpyridin-4-amine |

| Buchwald-Hartwig Amination | Aryl halides, Pd(OAc)₂, Ligands (e.g., Xantphos) | 4-position (NH) | N-aryl-N-benzyl-2-chloropyridin-4-amines |

| C-H Activation/Annulation | Sulfoxonium ylides, Ru(II) catalyst | Benzyl group and ortho-C-H | Isoquinoline derivatives |

Computational Design of Functional Derivatives with Predicted Activities

Computational modeling plays an increasingly crucial role in the rational design of novel derivatives of N-Benzyl-2-chloropyridin-4-amine with specific biological activities. Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecule, such as the HOMO/LUMO energy levels, which influence its reactivity. Molecular dynamics (MD) simulations can predict how the molecule will behave in different environments, such as in solution, and can help to understand its solubility and potential for aggregation.

Docking studies are particularly valuable for predicting the binding affinity of derivatives to specific biological targets. By simulating the interaction between the designed molecule and a protein of interest, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect. For example, docking studies have been used to investigate the interaction of similar compounds with deubiquitinating enzymes, which are implicated in cancer. smolecule.com